molecular formula C17H15N3OS2 B5789917 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide

Cat. No. B5789917
M. Wt: 341.5 g/mol
InChI Key: LMRRSOWTHVBKMN-UHFFFAOYSA-N
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Description

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCA is a thioamide derivative of benzothiazole and has been studied for its potential biological and medicinal properties. In

Scientific Research Applications

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been investigated as a potential anticancer agent. Studies have shown that N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In biochemistry, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been used as a fluorescent probe to study protein-ligand interactions. N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can bind to proteins and emit fluorescence, allowing researchers to visualize the binding interactions between proteins and ligands.
In materials science, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been studied for its potential applications in organic electronics. N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can be used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Mechanism of Action

The mechanism of action of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide is not fully understood. However, studies have shown that N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can induce apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a key role in apoptosis. N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can also inhibit the growth of cancer cells by disrupting the cell cycle.
In biochemistry, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide binds to proteins through its thioamide group. The binding of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide to proteins can induce conformational changes in the protein, leading to changes in its activity.
Biochemical and Physiological Effects:
N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can induce apoptosis and inhibit cell growth. In addition, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide is its versatility. It can be used in a range of applications, including medicinal chemistry, biochemistry, and materials science. In addition, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide is relatively easy to synthesize and is commercially available.
One limitation of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide is its potential toxicity. Studies have shown that N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide can be toxic to cells at high concentrations. Therefore, careful dose optimization is necessary when using N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide in lab experiments.

Future Directions

There are several potential future directions for research on N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide. One area of interest is the development of new cancer treatments based on N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide. Researchers could investigate the use of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide in combination with other anticancer agents to enhance its efficacy.
Another area of interest is the development of new fluorescent probes based on N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide. Researchers could modify the structure of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide to improve its binding affinity and fluorescence properties.
In addition, researchers could investigate the use of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide in other applications, such as organic electronics and materials science. N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has the potential to be used in a range of applications, and further research could uncover new uses for this versatile compound.
Conclusion:
In conclusion, N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide, or N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide, is a thioamide derivative of benzothiazole that has gained attention in the scientific community due to its potential applications in various fields. N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide has been studied for its potential anticancer properties, as well as its use as a fluorescent probe and hole-transport material. Further research on N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide could lead to the development of new cancer treatments and materials science applications.

Synthesis Methods

The synthesis of N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide involves the reaction of 2-aminobenzothiazole with carbon disulfide and methyl iodide to form N-(2-benzothiazolyl)thiocarbamoyl methyl iodide. This intermediate is then reacted with 3,4-dimethylaniline to produce N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide. The reaction scheme is shown below:

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-10-7-8-12(9-11(10)2)15(21)19-16(22)20-17-18-13-5-3-4-6-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRRSOWTHVBKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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